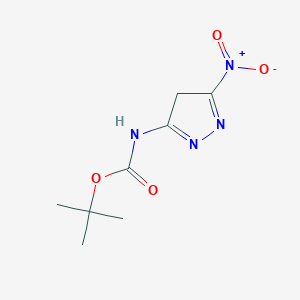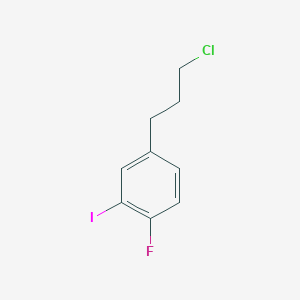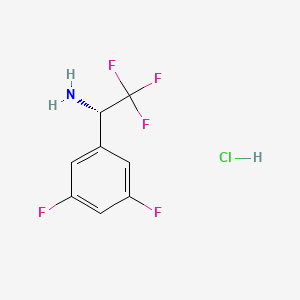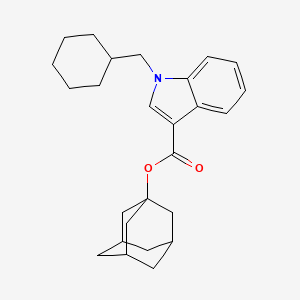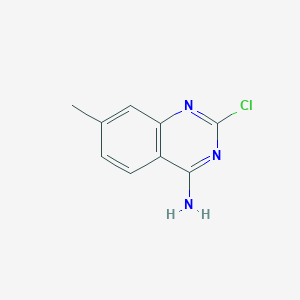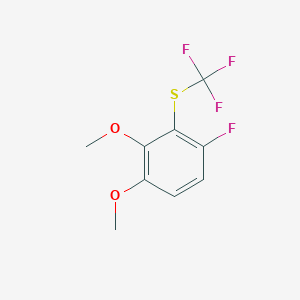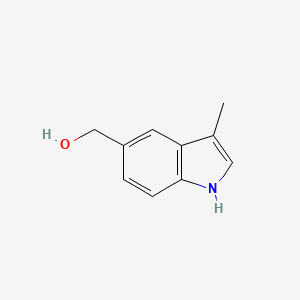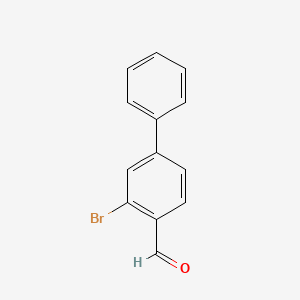
3-Bromobiphenyl-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobiphenyl-4-carboxaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the third position and a formyl group at the fourth position on the biphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Suzuki Coupling Reaction:
Reactants: 1-bromo-3-iodobenzene, phenylboronic acid, Pd(OAc)2, PPh3, K2CO3
Solvents: Toluene, water
Conditions: Reflux at 100°C for 24 hours
-
Catalytic Reaction:
Reactants: Aryl boronic acid, 1,3-dibromobenzene, K3PO4
Solvent: Toluene
Industrial Production Methods: The industrial production of 3-Bromobiphenyl-4-carboxaldehyde typically involves large-scale application of the Suzuki coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like KMnO4 or CrO3
Conditions: Typically carried out in acidic or neutral conditions
Products: Conversion to carboxylic acids or other oxidized derivatives
-
Reduction:
Reagents: Reducing agents such as LiAlH4 or NaBH4
Conditions: Usually performed in anhydrous conditions
Products: Reduction to alcohols or other reduced forms
-
Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Often requires a catalyst or base
Products: Substituted biphenyl derivatives
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol
Substitution: Amines in the presence of a base like NaOH
Major Products:
Oxidation: Biphenyl-4-carboxylic acid
Reduction: 3-Bromobiphenyl-4-methanol
Substitution: 3-Aminobiphenyl-4-carboxaldehyde
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the manufacture of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromobiphenyl-4-carboxaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary, but typically involve binding to active sites or altering the structure of target molecules.
Comparaison Avec Des Composés Similaires
3-Bromobiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromobiphenyl-4-carboxaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Biphenyl-4-carboxaldehyde: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: 3-Bromobiphenyl-4-carboxaldehyde is unique due to the presence of both a bromine atom and a formyl group on the biphenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C13H9BrO |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
2-bromo-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
ZSBBCCLFWAMIEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


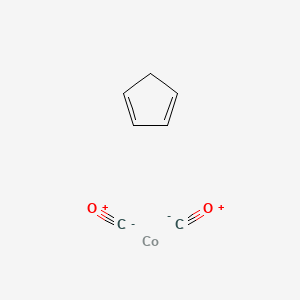
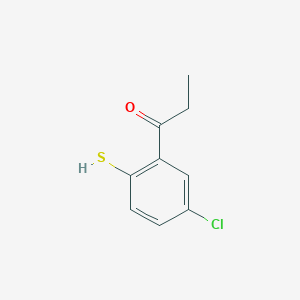
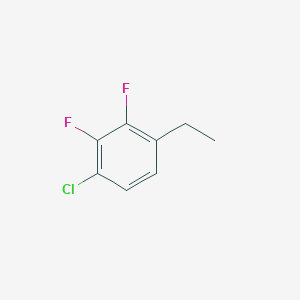


![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
